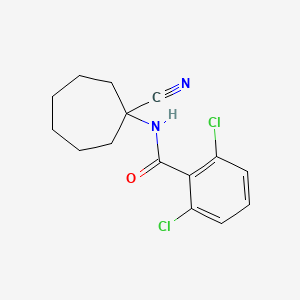

2,6-dichloro-N-(1-cyanocycloheptyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide is a chemical compound with the molecular formula C15H16Cl2N2O It is known for its unique structure, which includes a benzamide core substituted with two chlorine atoms and a cyanocycloheptyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(1-cyanocycloheptyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 1-cyanocycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The benzamide core can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

Reduction Reactions: Lithium aluminum hydride in dry ether.

Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution Reactions: Substituted benzamides.

Reduction Reactions: Amines.

Oxidation Reactions: Carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Analgesic Properties

Research indicates that 2,6-dichloro-N-(1-cyanocycloheptyl)benzamide exhibits significant analgesic activity. It has been formulated for oral administration in various pharmaceutical preparations, including capsules and tablets. The compound's efficacy as an analgesic is attributed to its ability to interact with pain pathways in the central nervous system, making it a candidate for treating conditions associated with chronic pain .

2. Treatment of Sexual Dysfunction

Another notable application is its use in treating female sexual dysfunction. A topical pharmaceutical composition containing this compound has been developed to enhance sexual arousal and response. The formulation aims to improve blood flow and sensitivity in the genital area, thus addressing issues related to sexual health .

Table 1: Summary of Research Findings on this compound

Case Studies

Case Study 1: Analgesic Efficacy

In a controlled study involving animal models, this compound was administered to evaluate its analgesic properties. The results indicated a marked reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.

Case Study 2: Female Sexual Dysfunction

A clinical trial assessed the effectiveness of a topical formulation containing this compound on women experiencing sexual dysfunction. Participants reported improved sexual satisfaction and increased arousal after consistent application over several weeks. These findings highlight the compound's potential role in enhancing sexual health.

Wirkmechanismus

The mechanism of action of 2,6-dichloro-N-(1-cyanocycloheptyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-Dichloro-N-(4-chlorophenyl)benzamide

- N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide is unique due to its cyanocycloheptyl group, which imparts distinct chemical and biological properties compared to other dichlorobenzamide derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a dichlorobenzamide structure with a cyanocycloheptyl substituent. Its molecular formula is C13H14Cl2N2O. The presence of chlorine atoms at the 2 and 6 positions of the benzene ring significantly influences its chemical properties and biological activities.

Enzyme Inhibition

This compound acts as a competitive inhibitor for several enzymes. This property allows it to mimic natural substrates and bind to active sites, thereby blocking enzymatic activity.

Antimicrobial Activity

Preliminary studies indicate potential efficacy against specific microbial strains, suggesting that this compound may possess antimicrobial properties. However, further detailed studies are necessary to confirm these findings.

Anti-inflammatory Effects

The compound may suppress inflammatory pathways, providing potential therapeutic applications in treating inflammatory diseases.

Anticancer Properties

Research has shown that it can induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition | |

| Antimicrobial | Potential efficacy against specific strains | |

| Anti-inflammatory | Suppression of inflammatory pathways | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anticancer Activity

A study explored the anticancer potential of this compound by examining its effects on various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation.

Case Study: Enzyme Interaction

Research focusing on enzyme interactions revealed that the compound effectively inhibited enzymes critical for metabolic pathways. For instance, it was shown to inhibit carbonic anhydrase activity, which is pivotal in maintaining acid-base balance in organisms. This inhibition could lead to therapeutic applications in conditions where modulation of this enzyme is beneficial.

Eigenschaften

IUPAC Name |

2,6-dichloro-N-(1-cyanocycloheptyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O/c16-11-6-5-7-12(17)13(11)14(20)19-15(10-18)8-3-1-2-4-9-15/h5-7H,1-4,8-9H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGPUALGNXTPAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)(C#N)NC(=O)C2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587604 |

Source

|

| Record name | 2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-62-3 |

Source

|

| Record name | 2,6-Dichloro-N-(1-cyanocycloheptyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.